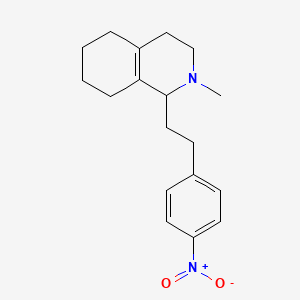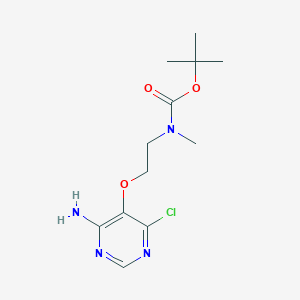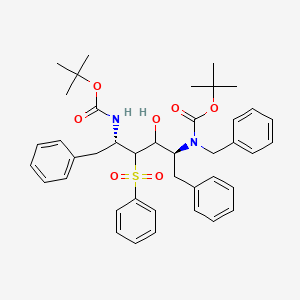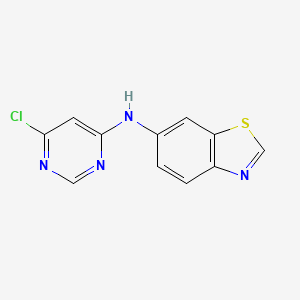
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine: is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and virology. This compound is known for its potent antiviral properties, making it a valuable tool in the development of antiviral therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine typically involves the fluorination of a deoxyribose sugar followed by the coupling of the fluorinated sugar with adenine. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the sugar moiety.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adenine moiety.
Reduction: Reduction reactions can occur at the fluorinated sugar, altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
科学研究应用
Chemistry: In chemistry, 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the mechanisms of viral replication and to develop antiviral drugs. Its ability to inhibit viral enzymes makes it a valuable tool in virology.
Medicine: In medicine, 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine is being investigated for its potential to treat viral infections such as herpes and hepatitis. Its antiviral properties make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antiviral therapies. Its high potency and specificity make it an ideal candidate for inclusion in antiviral drug formulations.
作用机制
The mechanism of action of 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine involves the inhibition of viral DNA polymerase. By incorporating into the viral DNA, the compound causes premature termination of the DNA chain, effectively halting viral replication. This selective inhibition of viral enzymes makes it a potent antiviral agent.
相似化合物的比较
6-Chloro-9-(2’-deoxy-2’-fluoro-b-D-ribofuranosyl)purine: This compound is also a nucleoside analog with antiviral properties.
9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-isoguanine: Another nucleoside analog with similar antiviral activity.
Uniqueness: What sets 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine apart is its dual fluorination, which enhances its stability and potency. The presence of fluorine atoms increases the compound’s resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
属性
分子式 |
C10H11F2N5O3 |
|---|---|
分子量 |
287.22 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1 |
InChI 键 |
OOSVZNYQTCFEON-DXTOWSMRSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)F)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)


![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)

![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)



![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)


![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)
